N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide
CAS No.: 941996-64-1
Cat. No.: VC7747588
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941996-64-1 |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.351 |
| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23) |
| Standard InChI Key | IXRGVPNLRIPWAW-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, functionalized with an acetyl group at the nitrogen atom and a nitrobenzamide moiety attached to its structure. Such compounds are often synthesized for their potential biological or pharmacological activities.
Molecular Formula and Weight
Based on the name:
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Molecular Formula: Likely .
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Molecular Weight: Approximately 327.34 g/mol (calculated).
Pharmacological Significance
Compounds with similar structures are often investigated for:
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Anticancer Activity: Nitrobenzamide derivatives are known to exhibit cytotoxic effects against cancer cells.
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Anti-inflammatory Properties: Quinoline derivatives often target inflammatory pathways.
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Antimicrobial Activity: Nitro groups contribute to antimicrobial efficacy.
Molecular Docking and Drug Design
The compound's structure suggests potential as a ligand in molecular docking studies targeting enzymes or receptors due to its aromaticity and functional groups.
General Synthetic Route
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Quinoline Derivative Preparation: Starting from quinoline or tetrahydroquinoline precursors.
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Acetylation: Introduction of the acetyl group using acetic anhydride or acetyl chloride.
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Nitrobenzamide Coupling: Reaction with 3-nitrobenzoyl chloride in the presence of a base (e.g., pyridine).
Reaction Conditions
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Solvents: Dichloromethane (DCM), ethanol, or dimethylformamide (DMF).
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Catalysts: Acidic or basic catalysts depending on the step.
Analytical Characterization
To confirm the structure and purity:
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NMR Spectroscopy: and spectra to identify functional groups.
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Mass Spectrometry (MS): To determine molecular weight.
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Infrared Spectroscopy (IR): To detect characteristic bonds (e.g., C=O, NO2).
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X-Ray Crystallography: For detailed structural confirmation.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~327.34 g/mol |
| Appearance | Likely crystalline solid |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Melting Point | Estimated range: 150–200°C |
| Functional Groups | Acetyl, Nitro, Amide |
Research Outlook
Given its structural features:
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Further Studies Needed:
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Biological activity assays to explore anticancer, antimicrobial, or anti-inflammatory properties.
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Toxicological evaluations for safety profiling.
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Structure Optimization:
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Modifications at the nitrobenzamide or acetyl group could enhance bioactivity or reduce toxicity.
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If additional specific data about this compound becomes available from reliable sources, it would allow for a more detailed analysis of its properties and applications.
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